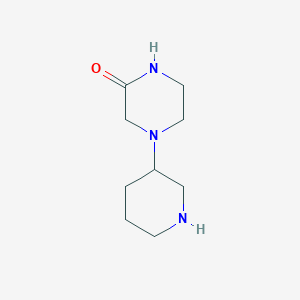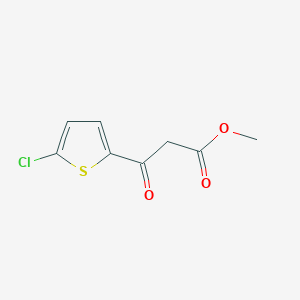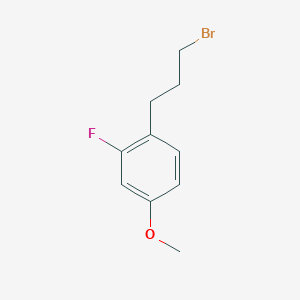
3-(Hexyloxy)propane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hexyloxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C9H19ClO3S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to a propane chain, which is further substituted with a hexyloxy group (-O-C6H13). This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(Hexyloxy)propane-1-sulfonyl chloride can be synthesized through the reaction of 3-(hexyloxy)propanol with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction is as follows:
3-(Hexyloxy)propanol+Chlorosulfonic acid→3-(Hexyloxy)propane-1-sulfonyl chloride+HCl
Industrial Production Methods
In industrial settings, the production of sulfonyl chlorides often involves the use of chlorosulfonic acid or sulfuryl chloride as sulfonating agents. These reactions are carried out in suitable solvents, such as dichloromethane or chloroform, to facilitate the reaction and improve yield. The reaction mixture is typically cooled to control the exothermic nature of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hexyloxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Dichloromethane, chloroform, and other non-polar solvents are typically used to dissolve the reactants and facilitate the reaction.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or phenols.
Sulfonylureas: Formed by the reaction with ureas.
Applications De Recherche Scientifique
3-(Hexyloxy)propane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, including surfactants and detergents.
Mécanisme D'action
The mechanism of action of 3-(Hexyloxy)propane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction mechanism typically involves the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion) to form the final product.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl chloride (MsCl): A simpler sulfonyl chloride with a methyl group instead of a hexyloxy group.
Tosyl chloride (TsCl): Contains a toluene group attached to the sulfonyl chloride.
Ethanesulfonyl chloride: Similar structure but with an ethyl group instead of a hexyloxy group.
Uniqueness
3-(Hexyloxy)propane-1-sulfonyl chloride is unique due to the presence of the hexyloxy group, which imparts different physical and chemical properties compared to simpler sulfonyl chlorides
Propriétés
Formule moléculaire |
C9H19ClO3S |
|---|---|
Poids moléculaire |
242.76 g/mol |
Nom IUPAC |
3-hexoxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO3S/c1-2-3-4-5-7-13-8-6-9-14(10,11)12/h2-9H2,1H3 |
Clé InChI |
ICDGFRIGFYWZIY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOCCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B13479935.png)


![1-{4',5-Difluoro-[1,1'-biphenyl]-3-yl}propan-1-one](/img/structure/B13479963.png)


![4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride](/img/structure/B13479979.png)





![tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate](/img/structure/B13480003.png)

